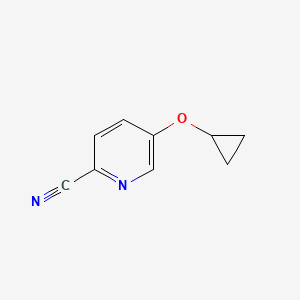
5-Cyclopropoxypicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxypicolinonitrile is an organic compound with the molecular formula C9H8N2O It features a cyclopropyl group attached to a picolinonitrile moiety, making it a unique structure in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxypicolinonitrile typically involves the reaction of picolinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 5-Cyclopropoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Cyclopropoxypicolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Cyclopropoxypicolinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
- 3-Cyclopropoxypicolinonitrile
- 4-Cyclopropoxypicolinonitrile
- Cyclopropylpyridine
Comparison: 5-Cyclopropoxypicolinonitrile is unique due to the position of the cyclopropyl group on the picolinonitrile moiety This structural difference can lead to variations in chemical reactivity and biological activity compared to its analogs
生物活性
5-Cyclopropoxypicolinonitrile is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and associated biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropyl group attached to a picolinonitrile backbone. Its chemical formula is C10H10N2, which reflects its composition of carbon, hydrogen, and nitrogen atoms. The presence of the nitrile functional group and the cyclopropyl moiety contributes to its distinctive reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various pathways:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes, including cytochrome P450 isoforms, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it an important consideration in polypharmacy scenarios.
- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, indicating a potential mechanism for tumor suppression.
- Antimicrobial Properties : The compound has also been tested for antimicrobial activity against various pathogens, showing promising results that warrant further exploration in the development of new antimicrobial agents.
The mechanisms by which this compound exerts its biological effects are still being elucidated. Some proposed mechanisms include:
- Receptor Binding Affinity : Interaction studies have indicated that the compound may bind to specific receptors involved in cellular signaling pathways, influencing downstream effects related to cell growth and apoptosis.
- Modulation of Signal Transduction Pathways : It may modulate critical signaling pathways involved in inflammation and cell survival, thereby affecting disease progression in conditions such as cancer and infections.
Case Studies
Several case studies have been conducted to illustrate the biological activity and therapeutic potential of this compound:
- Cancer Cell Line Studies : In vitro studies involving various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis. For example, a study showed a dose-dependent decrease in viability in breast cancer cell lines after treatment with the compound.
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against common bacterial strains. Results indicated effective inhibition at low concentrations, supporting its potential use as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Model/System | Observed Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Cytochrome P450 | Reduced metabolic activity | |
| Anticancer Activity | Breast Cancer Cell Lines | Induced apoptosis | |
| Antimicrobial Activity | Bacterial Strains | Effective inhibition at low doses |
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
5-cyclopropyloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c10-5-7-1-2-9(6-11-7)12-8-3-4-8/h1-2,6,8H,3-4H2 |
InChIキー |
OZGCODBOPGFIFL-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=CN=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















